2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide
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Overview
Description
2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole moiety in this compound suggests potential biological activity, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the indole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.
Methoxylation and Methylation: The final steps involve the introduction of the methoxy and methyl groups. This can be achieved through methylation reactions using reagents like methyl iodide and methanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-dione derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological evaluations, and mechanisms of action related to this compound, drawing from various research studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the preparation of the indole moiety followed by the introduction of the methoxy and methyl groups through specific reagents and conditions. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus (ATCC 25923) | 3.90 μg/mL |
Methicillin-resistant Staphylococcus aureus (MRSA) | ≤1 μg/mL |
Mycobacterium tuberculosis (H37Rv) | Notable activity reported |
The compound's activity against MRSA is particularly noteworthy, given the rising resistance to conventional antibiotics. In a study, it was found that certain derivatives of indole compounds exhibited low MIC values against MRSA, indicating strong antibacterial potential .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have assessed its effects on various cancer cell lines, including:
Cell Line | IC50 Value |
---|---|
A549 (lung cancer) | 10.56 μM |
HeLa (cervical cancer) | Significant activity observed |
MCF7 (breast cancer) | Moderate activity noted |
The mechanism of action appears to involve apoptosis induction through caspase activation pathways, particularly caspase-3 and caspase-8, while having minimal effect on caspase-9 . This suggests a specific pathway through which the compound exerts its anticancer effects.
The proposed mechanism by which this compound exerts its biological effects includes:
- Interaction with Protein Targets : The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the methoxy and methyl substitutions can enhance binding affinity.
- Inhibition of Biofilm Formation : The compound has been noted to inhibit biofilm formation in Staphylococcus aureus, which is crucial for its pathogenicity and resistance mechanisms.
- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways that lead to cell death, making it a candidate for further development as an anticancer agent .
Case Studies
Several studies have explored the biological activity of related compounds based on the indole framework:
- Study on Indole Derivatives : A series of indole derivatives were synthesized and evaluated for their antimicrobial and antiproliferative activities. Compounds with similar structures demonstrated significant efficacy against both bacterial strains and cancer cell lines .
- Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to target proteins involved in bacterial resistance mechanisms and cancer cell proliferation, supporting experimental findings .
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide |
InChI |
InChI=1S/C12H12N2O3/c1-14(17-2)12(16)11(15)9-7-13-10-6-4-3-5-8(9)10/h3-7,13H,1-2H3 |
InChI Key |
FPQCNNYNMJTOFW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C(=O)C1=CNC2=CC=CC=C21)OC |
Origin of Product |
United States |
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